
Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate: is an organic compound that belongs to the class of esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Methyl 2-(4-aminophenyl)-2-(3,4-dichlorophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetic acid and methanol.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals, including fragrances and flavorings, due to its ester functionality.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro and dichlorophenyl groups may play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds:
Methyl 2-(4-nitrophenyl)-2-phenylacetate: Similar structure but lacks the dichlorophenyl group.
Methyl 2-(4-aminophenyl)-2-(3,4-dichlorophenyl)acetate: Reduction product of the nitro compound.
Methyl 2-(4-nitrophenyl)-2-(2,4-dichlorophenyl)acetate: Isomer with different chlorine substitution pattern.
Uniqueness: The presence of both nitro and dichlorophenyl groups in methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H11Cl2NO4 |
|---|---|
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
methyl 2-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-15(19)14(10-4-7-12(16)13(17)8-10)9-2-5-11(6-3-9)18(20)21/h2-8,14H,1H3 |
Clave InChI |
XNGDZHDGPNNFIU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


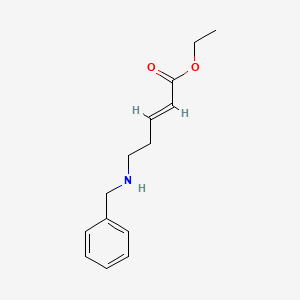
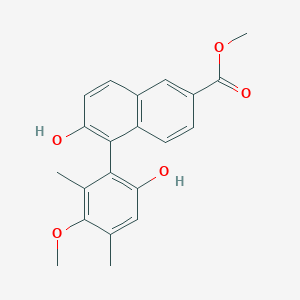

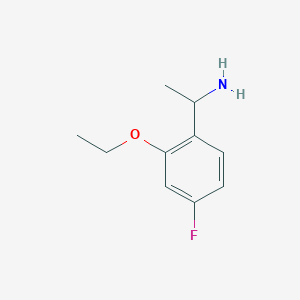

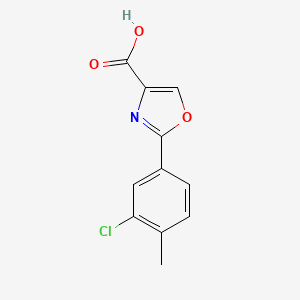
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
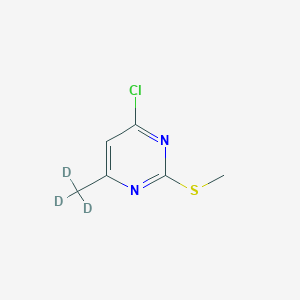
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
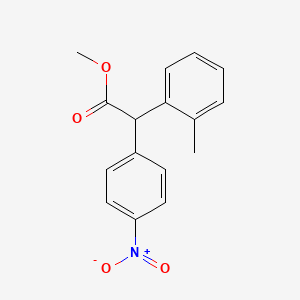
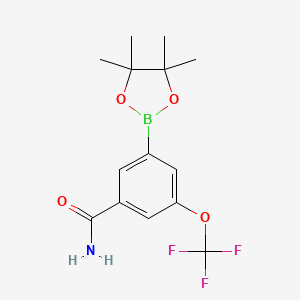
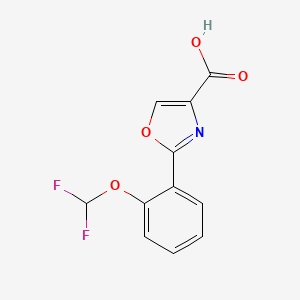
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

